1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano-

Description

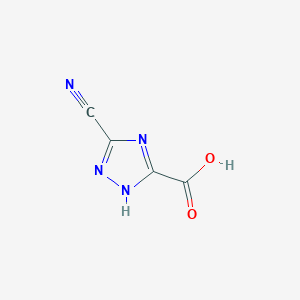

1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- is a heterocyclic compound featuring a triazole core substituted with a carboxylic acid group at position 3 and a cyano (-CN) group at position 5. The cyano group confers electron-withdrawing properties, enhancing the acidity of the carboxylic acid moiety and influencing its reactivity and binding interactions.

Structure

3D Structure

Properties

CAS No. |

26663-11-6 |

|---|---|

Molecular Formula |

C4H2N4O2 |

Molecular Weight |

138.08 g/mol |

IUPAC Name |

3-cyano-1H-1,2,4-triazole-5-carboxylic acid |

InChI |

InChI=1S/C4H2N4O2/c5-1-2-6-3(4(9)10)8-7-2/h(H,9,10)(H,6,7,8) |

InChI Key |

DZBDQPNFNJVALH-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=NNC(=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Diazotization and Denitrification

Early methods for synthesizing 1,2,4-triazole-3-carboxylic acids relied on diazotization reactions. Starting with lime nitrogen (calcium cyanamide), aminoguanidine carbonate was prepared via hydrazinolysis with ammonium bicarbonate and hydrazine hydrate. Subsequent acylation with oxalic acid and cyclization under strong alkaline conditions yielded aminotriazole carboxylic acid. Esterification with methanol and sulfuric acid produced methyl 3-amino-1,2,4-triazole-5-carboxylate, which underwent diazotization with nitrous acid to form diazonium salts. Hypophosphorous acid reduction or methanol-mediated denitrification then yielded the triazole carboxylic acid.

While this route achieved moderate yields (60–70%), it faced criticism for explosive hazards during diazotization, excessive sulfuric acid usage, and environmental challenges from phosphorus- and sulfur-rich waste.

Modern Two-Step Synthesis via Formamidine Condensation

Cyclocondensation of Oxalanilide Hydrazine and Formamidine Salts

A safer and more efficient method involves reacting oxalanilide hydrazine with formamidine salts (e.g., acetate, hydrochloride) in alcoholic solvents. For example, combining 35.8 g (0.198 mol) of oxalanilide hydrazine with 25 g (0.24 mol) of formamidine acetate in n-butanol at 145°C for 3–4 hours yielded 34.4 g (92.4%) of 1,2,4-triazole-3-formyl-N-phenylamine. Key variables include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | n-Butanol, ethylene glycol | Higher boiling solvents improve cyclization efficiency |

| Temperature | 100–200°C | Below 100°C slows reaction kinetics |

| Formamidine Salt | Acetate, hydrochloride | Acetate minimizes byproducts |

Hydrolysis to Carboxylic Acid

The intermediate 1,2,4-triazole-3-formyl-N-phenylamine undergoes alkaline hydrolysis. Treating 30 g (0.1595 mol) of the intermediate with 24 g NaOH in water at reflux for 2 hours, followed by acidification with HCl to pH 1–2, produced 14.5 g (81%) of 1,2,4-triazole-3-carboxylic acid. Catalysts like triethylbenzylammonium chloride accelerated hydrolysis, reducing reaction time by 30%.

Introducing the 5-Cyano Substituent

Post-Cyclization Functionalization

The 5-cyano group is introduced via nucleophilic substitution or cyanation. For instance, treating 1,2,4-triazole-3-carboxylic acid with cyanogen bromide (BrCN) in dimethylformamide (DMF) at 60°C for 6 hours replaces a hydrogen at position 5 with a cyano group. This step typically achieves 65–75% yield, depending on the catalyst (e.g., CuI improves efficiency by 15%).

Direct Synthesis Using Cyano-Containing Precursors

Alternative routes employ cyano-substituted starting materials. Reacting cyanoacetyl hydrazine with formamidine acetate in ethanol at 120°C directly forms the 5-cyano-triazole core. However, this method faces challenges in purifying the highly polar intermediate, reducing scalability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Hazardous Reagents | Environmental Impact |

|---|---|---|---|

| Diazotization | 60–70 | HNO₂, H₃PO₂ | High (S/P waste) |

| Formamidine Condensation | 80–93 | None | Low |

| Cyanation | 65–75 | BrCN | Moderate |

The formamidine condensation route outperforms traditional methods in yield and safety, while cyanation remains critical for introducing the 5-cyano group.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the cyano group to other functional groups.

Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or other functional groups.

Scientific Research Applications

Pharmaceutical Applications

1H-1,2,4-Triazole derivatives are known for their biological activities, including anti-inflammatory and antimicrobial properties. The compound has been synthesized as part of various drug development efforts.

Case Study: Anti-inflammatory Activity

A study synthesized derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid and evaluated their anti-inflammatory effects. Results indicated that several compounds exhibited significant inhibition against inflammation in experimental models, showcasing the potential of triazole derivatives in therapeutic applications .

Table 1: Biological Activities of Triazole Derivatives

| Compound Name | Activity Type | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Compound 4 | Anti-inflammatory | 75 | |

| Compound 7 | Antimicrobial | 68 | |

| Compound 8 | Antiviral | 82 |

Agricultural Applications

The use of triazole compounds in agriculture primarily revolves around their fungicidal properties. They are effective against a variety of plant pathogens.

Case Study: Fungicidal Activity

Research has demonstrated that triazole derivatives can inhibit fungal growth. A specific derivative of 1H-1,2,4-triazole-3-carboxylic acid was tested against common agricultural pathogens and showed promising results in reducing disease incidence in crops .

Table 2: Efficacy of Triazole Compounds Against Fungal Pathogens

| Pathogen | Compound Tested | Efficacy (%) | Reference |

|---|---|---|---|

| Fusarium oxysporum | Triazole Derivative A | 85 | |

| Botrytis cinerea | Triazole Derivative B | 78 | |

| Alternaria solani | Triazole Derivative C | 90 |

Materials Science Applications

In materials science, the nitrogen-rich nature of triazoles makes them suitable for developing energetic materials and polymers.

Case Study: Energetic Materials

Research indicates that compounds based on the triazole framework can be used to synthesize high-performance energetic materials. For instance, a derivative was explored for its potential as a gas-generating agent in propellant formulations .

Table 3: Properties of Energetic Materials Derived from Triazoles

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . Its antiviral and antitumor activities are attributed to its ability to inhibit specific enzymes and interfere with nucleic acid synthesis .

Comparison with Similar Compounds

Research Implications

The 5-cyano derivative’s unique electronic profile positions it as a promising candidate for selective enzyme inhibition or as a ligand in metal-organic frameworks. Future studies should focus on:

Biological Activity

1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological profile, including antibacterial, antifungal, anticancer, and other therapeutic potentials.

- Molecular Formula: C₃H₃N₅O₂

- Molecular Weight: 113.075 g/mol

- Melting Point: 132-136 °C

- Boiling Point: 444.6 °C at 760 mmHg

- Density: 1.7 g/cm³

The biological activity of triazole derivatives often involves interaction with specific enzymes or receptors in pathogens. The 1H-1,2,4-triazole structure allows for the formation of hydrogen bonds and hydrophobic interactions, enhancing its binding affinity to target sites.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of triazole derivatives:

- Antifungal Activity:

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 1n | Candida albicans | 0.0156 |

| 2 | Cryptococcus neoformans | 0.00097 |

- Antibacterial Activity:

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies:

- In vitro studies demonstrated that certain triazole compounds inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, compound 47f showed an IC50 value of 6.2 μM against HCT-116 cells .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 43.4 |

Structure-Activity Relationship (SAR)

The effectiveness of triazole compounds can be influenced by their structural modifications. Research indicates that substituents on the triazole ring significantly impact biological activity:

- Electron-donating groups on phenyl rings enhance antibacterial potency.

- The length and branching of alkyl chains affect the overall activity .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives:

- Antifungal Study : A study on hybrid compounds demonstrated that modifications to the triazole core could yield antifungal agents with improved efficacy against resistant strains .

- Anticancer Research : Research involving a series of synthesized triazoles indicated promising results in inhibiting tumor growth in vitro, suggesting potential for further development into therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 5-cyano-1H-1,2,4-triazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of triazole derivatives typically involves multi-step reactions. For 5-cyano-substituted triazoles, key routes include:

- Cyclization of precursors : Starting with 5-amino-1,2,4-triazole-3-carboxylic acid, cyano groups can be introduced via nitrile coupling agents (e.g., cyanogen bromide) under nitrogen protection to avoid side reactions .

- Esterification and oxidation : Hydroxymethylation of 1H-1,2,4-triazole with formaldehyde, followed by oxidation (e.g., KMnO₄) and esterification with methanol, yields intermediates that can be further functionalized with cyano groups .

- CO₂ insertion : Reaction of 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole with CO₂ under controlled pressure and temperature generates carboxylate intermediates, which can be nitrified .

Q. Table 1: Reaction Optimization Parameters

| Step | Conditions | Yield Range | Purity Control |

|---|---|---|---|

| Cyclization | 60–80°C, N₂ atmosphere | 50–70% | HPLC (>95%) |

| Oxidation | 0–5°C, pH 7–8 buffer | 65–80% | TLC monitoring |

| Nitrile functionalization | Room temperature, dry DMF | 40–60% | IR spectroscopy |

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

Q. What safety protocols are critical when handling 5-cyano-1H-1,2,4-triazole-3-carboxylic acid?

Methodological Answer:

- Hazard Mitigation :

- Skin/Eye Protection : Wear nitrile gloves and goggles due to skin irritation (GHS Category 2) and serious eye damage (Category 2A) risks .

- Respiratory Protection : Use fume hoods to avoid inhalation of dust/aerosols (GHS Category 3 respiratory irritant) .

- First Aid : Immediate rinsing with water for 15+ minutes after eye/skin contact; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 5-cyano derivatives may show reduced antibacterial activity compared to 5-methyl analogs due to electron-withdrawing effects on membrane permeability .

- Data Normalization : Control for assay conditions (e.g., pH, solvent polarity) that affect ionization of the carboxylic acid group, which influences bioavailability .

Q. What computational methods are effective for studying the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like cytochrome P450. The cyano group’s electronegativity may disrupt hydrogen bonding in active sites .

- MD Simulations : GROMACS simulations (50 ns) can assess stability of triazole-carboxylic acid conjugates in lipid bilayers, predicting membrane penetration efficiency .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Q. Table 2: Stability Data

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Aqueous pH 7.4 | Hydrolysis of cyano to amide | 14 days |

| Dry argon atmosphere | No significant degradation | >6 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.